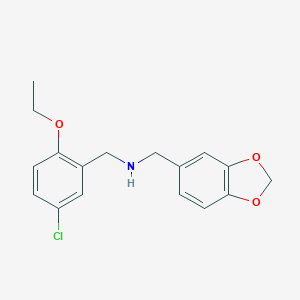![molecular formula C16H20N2O3S B275649 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE](/img/structure/B275649.png)
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE is a synthetic organic compound characterized by its unique structural features, which include a naphthalene ring substituted with a methoxy group and a sulfonyl group, as well as a piperazine ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, is first functionalized by introducing a methoxy group at the 4-position. This can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.
Sulfonylation: The methoxy-naphthalene derivative is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl chloride intermediate.
Piperazine Coupling: The sulfonyl chloride intermediate is reacted with 4-methyl-piperazine under basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Products include 4-methoxy-naphthalene-1-carboxylic acid.
Reduction: Products include 4-methoxy-naphthalene-1-thiol.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions, while the piperazine ring can provide structural rigidity and additional binding sites.
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-naphthalene-1-sulfonyl)-piperazine: Lacks the methyl group on the piperazine ring.
1-(4-Methoxy-naphthalene-1-sulfonyl)-4-ethyl-piperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.
1-(4-Methoxy-naphthalene-1-sulfonyl)-4-phenyl-piperazine: Contains a phenyl group on the piperazine ring.
Uniqueness: 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring can affect the compound’s steric and electronic properties, potentially leading to different interaction profiles compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C16H20N2O3S |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H20N2O3S/c1-17-9-11-18(12-10-17)22(19,20)16-8-7-15(21-2)13-5-3-4-6-14(13)16/h3-8H,9-12H2,1-2H3 |
Clé InChI |
AWNUQFSUQMLYIE-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)
![3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)
![3-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275575.png)
![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275577.png)
![N-[(NAPHTHALEN-1-YL)METHYL]-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275578.png)
![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275579.png)
![2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol](/img/structure/B275580.png)
![2-{4-[(Cycloheptylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275581.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275587.png)

![N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275589.png)
